N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
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Overview
Description
N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves the coupling of the thiazole derivative with the butylphenyl group and the addition of the propanamide moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: As a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its role as an antimicrobial or antifungal agent.
Medicine: Exploring its potential as an anticancer or antiviral compound.
Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The butylphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-cyanoacetamide
- (E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
Uniqueness
Compared to similar compounds, N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the butylphenyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially increasing its effectiveness in biological applications.
Properties
Molecular Formula |
C19H26N2O3S2 |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-[3-(4-butylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C19H26N2O3S2/c1-4-5-6-14-7-9-15(10-8-14)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)13(2)3/h7-10,13,16-17H,4-6,11-12H2,1-3H3 |
InChI Key |
AEAODYJICOXTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C(C)C |
Origin of Product |
United States |
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